Covalent Warhead Identity: SuFEx vs. Sulfonamide
The target compound carries a sulfonyl fluoride (–SO₂F) group, which functions as a SuFEx electrophile capable of irreversible covalent bond formation with active-site serine, threonine, tyrosine, lysine, cysteine, and histidine residues under physiological conditions (pH 7.4, 37 °C) [1]. In contrast, the closest sulfonamide analog, 2,4-dioxo-2,4-dihydro-1H-3,1-benzoxazine-6-sulfonamide (CAS 74030-68-5), contains a –SO₂NH₂ group that is not electrophilic and cannot form covalent adducts with nucleophilic protein residues. This functional-group difference is categorical: sulfonyl fluorides are validated covalent warheads, whereas sulfonamides act solely as reversible hydrogen-bond donors/acceptors [2].
| Evidence Dimension | Covalent protein modification capability |
|---|---|
| Target Compound Data | –SO₂F group; reacts with Ser, Thr, Tyr, Lys, Cys, His residues; second-order rate constants for aryl–SO₂F with model nucleophiles (e.g., GSH) typically 10⁻²–10⁰ M⁻¹s⁻¹ at pH 7.4 [2] |
| Comparator Or Baseline | 2,4-Dioxo-2,4-dihydro-1H-3,1-benzoxazine-6-sulfonamide (CAS 74030-68-5); –SO₂NH₂ group; no covalent adduct formation observed with protein nucleophiles |
| Quantified Difference | Qualitative difference: covalent vs. non-covalent; approximate rate enhancement >10²-fold for covalent bond formation relative to sulfonamide background |
| Conditions | Class-level SuFEx reactivity characterized in aqueous buffer, pH 7.4, 25–37 °C [1][2] |
Why This Matters
For procurement decisions in covalent probe discovery, the presence of a SuFEx warhead distinguishes this compound from sulfonamide analogs that cannot irreversibly label targets, directly affecting experimental design for activity-based protein profiling (ABPP) and covalent inhibitor screening.
- [1] Enamine Ltd. Sulfonyl Chlorides/Fluorides – Resource Page. 2023. https://cn.yufenggp.com/resources/sulfonyl-chlorides-fluorides.html View Source
- [2] Grimster, N. P., et al. Aromatic Sulfonyl Fluorides Covalently Kinetically Stabilize Transthyretin to Prevent Amyloidogenesis while Affording a Fluorescent Conjugate. J. Am. Chem. Soc. 2013, 135, 5656–5668. https://pubs.acs.org/doi/10.1021/ja311729d View Source
